molecular formula C16H18BrFN2O B4470778 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Cat. No.: B4470778
M. Wt: 353.23 g/mol
InChI Key: BHDTZMYQJWLEDM-UHFFFAOYSA-N
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Description

4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a bromine and fluorine-substituted phenyl ring, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(5-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
  • 4-{1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
  • 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-thiazole

Uniqueness

The uniqueness of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the pyrrolidine and oxazole rings, contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

4-[1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O/c1-10-16(11(2)21-19-10)15-4-3-7-20(15)9-12-8-13(17)5-6-14(12)18/h5-6,8,15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDTZMYQJWLEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2CC3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
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4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
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4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
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4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

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